N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide
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Overview
Description
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide typically involves multiple steps, including the construction of the pyrrolidine ring and the indole moiety, followed by their functionalization and coupling.
Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Coupling and Functionalization: The final step involves coupling the pyrrolidine and indole moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide has a wide range of scientific research applications:
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide is unique due to its combination of a pyrrolidine ring, an indole moiety, and a trifluoromethyl group, which confer distinct physicochemical properties and biological activities.
Biological Activity
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core , a pyrrolidine ring , and a trifluoromethyl group . Its molecular formula is C23H21F3N4O3 with a molecular weight of 458.4 g/mol. The IUPAC name is N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide. The presence of the trifluoromethyl group is notable, as it often enhances the biological activity of compounds, influencing their pharmacokinetics and interactions with biological targets .
Property | Value |
---|---|
Molecular Formula | C23H21F3N4O3 |
Molecular Weight | 458.4 g/mol |
IUPAC Name | N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
InChI Key | KENZMNRZZSTQMV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The indole structure allows for binding to serotonin receptors, while the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can act against antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Indole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . For example, compounds containing the indole moiety have been shown to inhibit cancer cell migration and invasion, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by similar compounds. Studies have demonstrated that indole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluating various indole derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin .
- Anticancer Activity : In vitro studies have reported that certain indole derivatives induce apoptosis in breast cancer cell lines by activating caspase-dependent pathways. These findings highlight the potential for developing new anticancer therapies based on this chemical framework .
Properties
Molecular Formula |
C23H21F3N4O3 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)15-3-1-4-16(12-15)30-13-14(11-20(30)31)21(32)28-9-10-29-22(33)18-5-2-6-19-17(18)7-8-27-19/h1-8,12,14,27H,9-11,13H2,(H,28,32)(H,29,33) |
InChI Key |
SQBDPRFYSWHJST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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